AM6545

Pharmacokinetics Blood-Brain Barrier CB1 Antagonist

Source AM6545 for research that demands peripheral CB1 blockade without CNS penetration. This neutral antagonist avoids the psychiatric liabilities of rimonabant and the nausea potentiation of inverse agonists like AM251. With a plasma-to-brain ratio of 33, it enables clean attribution of metabolic, feeding, and tissue‑protection outcomes to peripheral CB1 receptors. Stock is held at major vendors; order high‑purity (≥98%) lots today.

Molecular Formula C26H23Cl2N5O3S
Molecular Weight 556.5 g/mol
CAS No. 1245626-05-4
Cat. No. B570646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM6545
CAS1245626-05-4
Synonyms5-[4-(4-Cyano-1-butyn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxido-4-thiomorpholinyl)-4-methyl-1H-pyrazole-3-carboxamide,
Molecular FormulaC26H23Cl2N5O3S
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C(=O)NN2CCS(=O)(=O)CC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCC#N
InChIInChI=1S/C26H23Cl2N5O3S/c1-18-24(26(34)31-32-13-15-37(35,36)16-14-32)30-33(23-11-10-21(27)17-22(23)28)25(18)20-8-6-19(7-9-20)5-3-2-4-12-29/h6-11,17H,2,4,13-16H2,1H3,(H,31,34)
InChIKeyXBHQLFVDGLPBCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





AM6545 (CAS 1245626-05-4): A Peripherally Restricted CB1 Neutral Antagonist for Metabolic and Tissue-Specific Research


AM6545 (CAS 1245626-05-4) is a synthetic small molecule belonging to the diarylpyrazole class of cannabinoid CB1 receptor ligands. Chemically designated as 5-[4-(4-cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide , it is characterized as a high-affinity neutral antagonist selective for the CB1 receptor (Ki = 1.7 nM) with limited central nervous system (CNS) penetration [1]. Unlike the earlier generation CB1 inverse agonist rimonabant (SR141716), which was withdrawn from clinical use due to centrally mediated psychiatric adverse effects, AM6545 was specifically designed to restrict its action to peripheral CB1 receptors, thereby maintaining metabolic efficacy while circumventing CNS-related liabilities [2].

AM6545 (CAS 1245626-05-4) Versus Generic CB1 Antagonists: Why Simple Substitution Is Not Supported by Evidence


Generic substitution of AM6545 with other CB1 antagonists such as rimonabant, AM251, or AM4113 is not scientifically justifiable without direct validation due to fundamental pharmacological and pharmacokinetic distinctions. AM6545 is a peripherally restricted neutral antagonist, whereas rimonabant and AM251 are centrally penetrant inverse agonists, and AM4113 is a centrally penetrant neutral antagonist [1]. These differences manifest in distinct brain-to-plasma exposure ratios [2], divergent behavioral profiles in CNS-mediated assays including conditioned gaping and drug discrimination [3], and distinct signaling properties (neutral antagonism vs. inverse agonism) that translate into differential effects on cAMP signaling and nausea potentiation [4]. The following evidence dimensions demonstrate that AM6545 occupies a unique pharmacological niche that cannot be reliably filled by in-class alternatives.

AM6545 (CAS 1245626-05-4): Comparative Quantitative Differentiation Evidence for Scientific Procurement


Brain-to-Plasma Exposure Ratio of AM6545 Versus Rimonabant Defines Peripheral Restriction

AM6545 exhibits a plasma-to-brain ratio of 33 compared to 1.2 for rimonabant, confirming its classification as a peripherally restricted CB1 antagonist [1]. This nearly 30-fold difference in brain penetrance provides a direct quantitative basis for selecting AM6545 over rimonabant in studies requiring peripheral CB1 blockade without central nervous system engagement.

Pharmacokinetics Blood-Brain Barrier CB1 Antagonist CNS Penetration

Conditioned Gaping and Taste Avoidance: AM6545 Versus AM251 in Rodent Nausea/Malaise Models

In contrast to the CB1 inverse agonist AM251, which produced robust conditioned gaping and conditioned taste avoidance at 8 mg/kg, AM6545 administered at the same dose (8 mg/kg, i.p.) did not elicit these aversive behavioral responses in rats [1]. This behavioral differentiation is directly linked to AM6545's neutral antagonist pharmacology and peripheral restriction.

Behavioral Pharmacology Nausea Conditioned Gaping CB1 Antagonist

Drug Discrimination Substitution: AM6545 Fails to Substitute for Rimonabant Whereas AM4113 Does

In a rimonabant drug discrimination assay in rats, the centrally penetrant neutral antagonist AM4113 fully substituted for rimonabant, whereas the peripherally restricted AM6545 failed to substitute [1]. This demonstrates that the interoceptive cueing effects of CB1 antagonists are centrally mediated and that AM6545, at behaviorally relevant doses, does not engage CNS CB1 receptors sufficiently to produce a discriminable stimulus.

Drug Discrimination CB1 Antagonist CNS Pharmacology Behavioral Neuroscience

Neutral Antagonism: cAMP Assay Differentiation from Inverse Agonists Rimonabant and AM251

AM6545 is a neutral antagonist at CB1 receptors, demonstrating no effect on basal cAMP levels in transfected cells, in contrast to the inverse agonists rimonabant and AM251 which suppress basal cAMP production [1]. This pharmacological distinction is critical because inverse agonism at CB1 has been linked to the potentiation of toxin-induced nausea in animal models [2].

Signal Transduction cAMP Neutral Antagonist Inverse Agonist CB1 Receptor

Metabolic Efficacy: AM6545 Versus Rimonabant in Diet-Induced Obesity (DIO) Model

In diet-induced obese (DIO) mice, chronic treatment with AM6545 (10 mg/kg/day) produced weight-independent improvements in glucose homeostasis, reversed hepatic steatosis, and improved plasma lipid profiles, with efficacy comparable to rimonabant but without the CNS-mediated side effects [1]. Specifically, both compounds reduced hepatic triglyceride content and improved insulin sensitivity, but only rimonabant produced the centrally mediated behavioral effects associated with its clinical withdrawal.

Metabolic Syndrome Obesity Glucose Homeostasis Hepatic Steatosis CB1 Antagonist

In Vivo Muscle Protein Synthesis: AM6545 Activation of Akt-mTOR Axis in Dexamethasone-Induced Atrophy Model

Chronic treatment with AM6545 stimulated the Akt-mTOR axis and increased in vivo protein synthesis by 22% in the Tibialis Anterior muscle, protecting mice from dexamethasone-induced muscle loss (-1% vs. -6% muscle mass loss compared to healthy controls) [1]. Acute AM6545 treatment increased protein synthesis by 44% in the Tibialis Anterior. This represents a novel application for a CB1 antagonist that is not established for centrally penetrant comparators.

Muscle Atrophy Protein Synthesis mTOR Signaling Sarcopenia CB1 Antagonist

AM6545 (CAS 1245626-05-4): Evidence-Supported Research and Preclinical Application Scenarios


Dissecting Peripheral Versus Central CB1 Receptor Contributions to Metabolic Regulation

Investigators studying obesity, type 2 diabetes, and metabolic syndrome can use AM6545 to isolate peripheral CB1 receptor-mediated effects on glucose homeostasis, lipid metabolism, and adipose tissue function. As demonstrated in DIO mice, AM6545 at 10 mg/kg/day recapitulates the metabolic benefits of rimonabant (improved glucose tolerance, reversed hepatic steatosis, improved lipid profile) without CNS penetration (plasma-to-brain ratio = 33 vs. 1.2 for rimonabant) [1][2]. This enables clear attribution of metabolic effects to peripheral CB1 blockade, distinguishing these from centrally mediated appetite suppression or behavioral effects.

Behavioral Pharmacology Studies Requiring Appetite Suppression Without Nausea/Malaise Confounds

For studies examining food intake, food-reinforced behavior, or appetite regulation, AM6545 provides dose-dependent suppression of food consumption (effective at 4.0-16.0 mg/kg, i.p.) without producing conditioned gaping or conditioned taste avoidance at 8 mg/kg, unlike AM251 [1][2]. This is critical for experiments where nausea or malaise would confound interpretation of feeding behavior data.

Peripheral CB1 Receptor Function in Tissue-Specific Pathologies: Muscle Atrophy, Hepatic Fibrosis, and Diabetic Nephropathy

AM6545 has demonstrated tissue-protective effects in models of muscle atrophy (22-44% increase in protein synthesis via Akt-mTOR activation), hepatic steatosis reversal, and diabetic nephropathy (reduction of albuminuria, inflammation, and fibrosis markers) [1][2][3]. Its peripheral restriction makes it a suitable tool for investigating the role of peripheral CB1 receptors in these tissue-specific disease processes without CNS-mediated confounding effects.

Comparative Pharmacology Studies of CB1 Antagonist Functional Selectivity (Neutral Antagonism vs. Inverse Agonism)

As a neutral antagonist with no effect on basal cAMP levels, AM6545 serves as a critical comparator to inverse agonists like rimonabant and AM251 in studies examining the functional consequences of differential CB1 receptor modulation [1]. This is particularly relevant for research into cannabinoid-induced nausea mechanisms, where inverse agonism (but not neutral antagonism) potentiates toxin-induced nausea [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM6545

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.